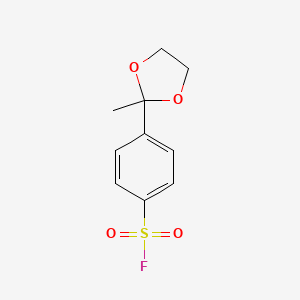

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride

説明

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a benzene ring substituted at the para position with a 2-methyl-1,3-dioxolane moiety and a sulfonyl fluoride group. This compound’s structure confers unique electronic and steric properties due to the electron-rich dioxolane ring, which may modulate the reactivity of the sulfonyl fluoride group.

特性

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)16(11,12)13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFYUDQLBCNNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is an organic compound characterized by its sulfonyl fluoride functional group attached to a benzene ring, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and biological activities.

- Molecular Formula : C₁₀H₁₁FO₄S

- Molecular Weight : 246.26 g/mol

- CAS Number : 1803607-43-3

The sulfonyl fluoride group is known for its reactivity and ability to act as a versatile reagent in organic synthesis. This compound's structure contributes to its potential applications in pharmaceuticals and materials science.

Biological Activity

The biological activity of this compound can be summarized based on several studies focusing on its inhibitory effects on various biological processes.

Inhibition of NADPH Oxidase

A study highlighted the role of sulfonyl fluoride compounds in inhibiting NADPH oxidase, an enzyme complex involved in producing reactive oxygen species (ROS) in phagocytes. Specifically, analogs like 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) demonstrated significant inhibition of O₂ production in macrophages by preventing the assembly of the NADPH oxidase complex. The presence of the sulfonyl fluoride group was essential for this inhibitory activity, indicating that similar compounds may exhibit comparable effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzene ring and the sulfonyl fluoride group can significantly influence biological activity. Compounds with a similar sulfonyl fluoride moiety have been shown to possess varying degrees of potency against different biological targets, including serine proteases and kinases .

Table 1: Comparison of Biological Activities of Related Compounds

Applications

Due to its unique structure and biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for designing new drugs targeting oxidative stress-related diseases.

- Organic Synthesis : As a reagent for synthesizing more complex molecules due to its reactive sulfonyl fluoride group.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of sulfonyl fluoride compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds structurally related to 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride have demonstrated effectiveness against various cancer cell lines.

Case Study : A study evaluated the compound's efficacy against several human tumor cell lines, showing significant cytotoxic effects with IC50 values indicating potent activity .

Antimicrobial Properties

The sulfonyl fluoride group has been linked to antimicrobial activity. Compounds similar to this compound have shown effectiveness against bacterial strains by disrupting cellular processes.

Research Findings : In vitro assays revealed that these compounds could inhibit the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in organic synthesis. Its sulfonyl fluoride moiety can be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthesis Example : Researchers have successfully used this compound to synthesize novel sulfonamide derivatives, which are being explored for their therapeutic potential .

Development of Therapeutics

The compound is instrumental in developing new therapeutic agents targeting specific biological pathways. Its ability to modify biological activity through structural changes makes it a valuable tool in drug design.

Data Table: Summary of Biological Activities

類似化合物との比較

Molecular and Structural Features

The table below highlights key structural and molecular differences between the target compound and similar sulfonyl fluoride derivatives:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride | C₁₀H₁₁FO₃S | 242.26 | Not provided | 2-Methyl-1,3-dioxolan-2-yl, sulfonyl fluoride |

| (Oxolan-2-yl)methanesulfonyl fluoride | C₅H₉FO₃S | 168.19 | 1935365-28-8 | Oxolan-2-yl, sulfonyl fluoride |

| 4-(2-Acetamidoethyl)benzene-1-sulfonyl fluoride | C₇H₄BrFO₄S | 283.07 | 1648793-91-2 | Acetamidoethyl, sulfonyl fluoride |

| 3-Bromo-4-(fluorosulfonyl)benzoic acid | C₃H₅FO₂S | 124.13 | 1935472-28-8 | Bromo, benzoic acid, sulfonyl fluoride |

| 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride | C₉H₁₀ClFN₂O₃S | 280.70 | 13908-52-6 | Chloroethyl ureido, sulfonyl fluoride |

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The dioxolane group in the target compound is electron-donating, which may stabilize the sulfonyl fluoride group and reduce its electrophilicity compared to analogs with electron-withdrawing substituents (e.g., bromo in 3-bromo-4-(fluorosulfonyl)benzoic acid) .

- Functional Diversity : The acetamidoethyl and chloroethyl ureido groups in other derivatives expand functionality for applications such as targeted covalent inhibition or polymer crosslinking .

Physicochemical Properties

- Solubility: The dioxolane group likely enhances solubility in polar aprotic solvents (e.g., DMSO or acetonitrile) compared to nonpolar derivatives like (oxolan-2-yl)methanesulfonyl fluoride.

- Thermal Stability : Electron-donating groups may improve thermal stability, making the target compound more suitable for long-term storage than analogs with labile substituents (e.g., ureido groups in 4-(3-(2-chloroethyl)ureido)benzene-1-sulfonyl fluoride) .

Limitations and Contradictions in Evidence

- Missing Data : The target compound’s exact CAS number and spectral data (e.g., NMR, IR) are unavailable, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride?

- Methodological Answer : Transition metal-catalyzed coupling reactions are widely used. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF at room temperature facilitate efficient amide bond formation. Post-reaction purification via silica gel column chromatography (e.g., n-pentane:EtOAc gradients) ensures high yields and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- TLC Analysis : Monitor reaction progress using TLC (e.g., Rf = 0.18 with n-pentane:EtOAc = 20:1) to confirm compound migration .

- Mass Spectrometry (MS) : Use EI-MS to verify molecular ion peaks (e.g., m/z 207 for related derivatives) and fragmentation patterns .

- Chromatography : Purify via column chromatography with optimized solvent ratios to remove byproducts .

Q. What analytical techniques are recommended for characterizing sulfonyl fluoride derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR in deuterated solvents (e.g., CD3OD) resolves aromatic protons and dioxolane methyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C15H19NO3SF with observed m/z 312.1073 vs. calculated 312.1070) .

- Infrared Spectroscopy (IR) : Identify sulfonyl fluoride (S=O) stretches near 1350–1200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/HRMS data with computational models (e.g., density functional theory (DFT)-predicted chemical shifts) .

- X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis (e.g., PubChem entries provide reference geometries) .

- Isotopic Labeling : Use 13C or 19F labeling to track substituent effects on reactivity .

Q. What strategies optimize the reactivity of the sulfonyl fluoride group in nucleophilic substitutions?

- Methodological Answer :

- Solvent Selection : Aprotic solvents (e.g., DMF, THF) minimize hydrolysis.

- Catalysis : Employ organocatalysts (e.g., DMAP) to accelerate substitution with amines or thiols .

- Protection/Deprotection : Temporarily protect reactive groups (e.g., dioxolane) using trimethylsilyl (TMS) ethers to direct sulfonyl fluoride reactivity .

Q. How can the compound’s potential as a serine protease inhibitor be assessed?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) in buffer solutions (pH 4.6–7.4) .

- Kinetic Studies : Perform time-dependent inactivation studies to determine kinact/Ki ratios.

- Structural Biology : Co-crystallize the compound with target proteases (e.g., trypsin) to map binding interactions .

Q. What computational approaches predict the compound’s reactivity in complex reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in sulfonyl fluoride reactions .

- Docking Studies : Predict binding affinities with biological targets using AutoDock Vina or Schrödinger Suite .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates .

Notes

- Avoid commercial sources (e.g., ) per user guidelines.

- Advanced questions emphasize multi-technique validation and computational integration.

- Structural analogs (e.g., 4-(2-Aminoethyl)benzenesulfonyl fluoride) provide methodological parallels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。